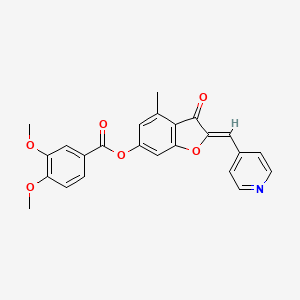
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C24H19NO6 and its molecular weight is 417.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound characterized by a unique molecular structure that includes a benzofuran core and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises:
- A benzofuran moiety, which is known for various biological activities.
- A pyridine ring that may influence the compound's interaction with biological targets.
- A dimethoxybenzoate group, which can enhance lipophilicity and bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. These interactions could modulate biochemical pathways relevant to various diseases.
Potential Targets
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : This enzyme is implicated in numerous diseases, including Alzheimer's disease and cancer. Compounds similar to this one have shown inhibitory activity against GSK-3β, suggesting a potential pathway for therapeutic application .
- Enzyme Inhibition : The compound may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or neurodegenerative diseases.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising findings:
In Vitro Studies
- GSK-3β Inhibition : Studies have indicated that related compounds exhibit significant inhibition of GSK-3β with IC50 values in the low micromolar range (e.g., 1.6 μM) in cell-based assays . This suggests that this compound may share similar properties.
- Cell Viability Assays : Preliminary assays demonstrate that this compound can affect cell viability in various cancer cell lines, indicating potential anticancer properties.
Case Studies and Comparative Analysis
A comparative analysis with related compounds highlights the unique properties of this compound:
| Compound | Structure | GSK-3β IC50 (μM) | Biological Activity |
|---|---|---|---|
| (Z)-4-methyl... | Structure | 1.6 | Anticancer, Anti-inflammatory |
| Analog A | Structure | 5.0 | Anticancer |
| Analog B | Structure | 10.0 | Anti-inflammatory |
This table illustrates that the target compound exhibits superior potency compared to its analogs.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-14-10-17(30-24(27)16-4-5-18(28-2)19(12-16)29-3)13-20-22(14)23(26)21(31-20)11-15-6-8-25-9-7-15/h4-13H,1-3H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQJCXGWASBFPZ-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














